molecular formula C7H8Si B1236316 Methylphenylsilane CAS No. 766-08-5

Methylphenylsilane

Cat. No.: B1236316
CAS No.: 766-08-5
M. Wt: 120.22 g/mol
InChI Key: LAQFLZHBVPULPL-UHFFFAOYSA-N
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Description

Methylphenylsilane is an organosilicon compound with the chemical formula C6H5SiH2(CH3). It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to a phenyl group (C6H5), a methyl group (CH3), and two hydrogen atoms. This structure imparts unique chemical properties to this compound, making it a valuable reagent in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by reduction with lithium aluminum hydride. The reaction proceeds as follows:

    Formation of Phenylsilane Intermediate: [ \text{PhMgBr} + \text{SiCl}_4 \rightarrow \text{PhSiCl}_3 + \text{MgBrCl} ]

    Reduction to this compound: [ \text{PhSiCl}_3 + \text{LiAlH}_4 \rightarrow \text{PhSiH}_2\text{CH}_3 + \text{LiAlCl}_4 ]

Industrial Production Methods

Industrial production of this compound often involves the Wurtz-type reductive coupling of dichlorodiorganosilanes with alkali metals. This method allows for the large-scale synthesis of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methylphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: this compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methylphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methylphenylsilane exerts its effects involves the formation of silicon-carbon bonds. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane (C6H5SiH3): Similar structure but lacks the methyl group.

    Dimethylphenylsilane (C6H5SiH(CH3)2): Contains an additional methyl group compared to this compound.

    Diphenylsilane (C6H5)2SiH2: Contains two phenyl groups instead of one.

Uniqueness

This compound is unique due to its specific combination of a phenyl group and a methyl group bonded to silicon. This structure provides a balance of reactivity and stability, making it particularly useful in organic synthesis and materials science .

Biological Activity

Methylphenylsilane, a silane compound, has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article explores its biological activity, synthesizing findings from diverse research studies, including case studies, data tables, and detailed research findings.

This compound (CAS Number: 766-08-5) is characterized by the presence of both methyl and phenyl groups attached to a silicon atom. Its chemical structure can be represented as follows:

C7H10Si\text{C}_7\text{H}_{10}\text{Si}

This compound exhibits properties that make it suitable for various applications, including in the fields of materials science and biomedicine.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its derivatives and related silanes. Research indicates that modifying silane compounds can enhance their biological activities, particularly in drug development and biomedical applications.

Case Studies

  • Sila-Isosteres in Drug Development :
    A study focused on sila-isosteres, which replace carbon with silicon within bioactive compounds. The results showed that such modifications can maintain or even enhance biological activities compared to their carbon counterparts. Specifically, this compound derivatives demonstrated improved interaction with biological targets, suggesting potential for drug development .
  • Polymersomes for Drug Delivery :
    Research on PEG-poly(this compound) indicated that it can form polymersomes capable of encapsulating hydrophilic molecules. These polymersomes showed promise in targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .
  • Anticancer Activity :
    A comparative analysis of methylated analogues of bioactive compounds revealed that certain modifications could significantly increase their potency against cancer cell lines. For instance, modifications similar to those seen in this compound derivatives resulted in enhanced stability and efficacy against MCF-7 breast cancer cells .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

StudyCompoundBiological ActivityKey Findings
This compound DerivativeAnticancerEnhanced potency against MCF-7 cells with specific methyl modifications
Sila-IsostereDrug DevelopmentMaintained/enhanced biological activity compared to carbon analogs
PEG-poly(this compound)Drug DeliveryEffective encapsulation of hydrophilic drugs in polymersomes

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Hydrophobic Interactions : The presence of phenyl groups enhances hydrophobic interactions with biological membranes, facilitating better cellular uptake.
  • Stabilization of Active Compounds : Methyl groups may stabilize the conformation of active compounds, leading to increased efficacy.
  • Silicon's Role : Silicon-containing compounds have been shown to interact favorably with biological systems, potentially altering metabolic pathways or enhancing drug solubility.

Properties

InChI

InChI=1S/C7H8Si/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFLZHBVPULPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870768
Record name Benzene, (methylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-08-5
Record name Benzene, (methylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (methylsilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (methylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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